3-Bromo-4-(dibromomethyl)pyridine

Catalog No.
S828925
CAS No.
865449-16-7
M.F
C6H4Br3N
M. Wt
329.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(dibromomethyl)pyridine

CAS Number

865449-16-7

Product Name

3-Bromo-4-(dibromomethyl)pyridine

IUPAC Name

3-bromo-4-(dibromomethyl)pyridine

Molecular Formula

C6H4Br3N

Molecular Weight

329.81 g/mol

InChI

InChI=1S/C6H4Br3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H

InChI Key

VVUYCRDYGWBTKJ-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1C(Br)Br)Br

Canonical SMILES

C1=CN=CC(=C1C(Br)Br)Br

3-Bromo-4-(dibromomethyl)pyridine is a halogenated organic compound classified as a pyridine derivative. Its molecular formula is C₆H₄Br₃N, and it has a molecular weight of approximately 329.81 g/mol. The compound features a pyridine ring with three bromine atoms, two of which are part of a dibromomethyl group attached to the fourth position of the ring. This unique structure enhances its reactivity, making it a versatile intermediate in various

  • No publicly available information details the specific hazards or safety concerns associated with 3-Bromo-4-(dibromomethyl)pyridine. However, as a general precaution, halogenated organic compounds can react with other chemicals and should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols [].

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to various products depending on the reaction conditions.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Research into the biological activity of 3-Bromo-4-(dibromomethyl)pyridine indicates potential antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy as a pharmaceutical intermediate, particularly in the development of new drugs targeting various diseases. Its interactions with biological targets are influenced by the presence of bromine atoms, which can enhance its reactivity towards nucleophilic sites on biomolecules.

The synthesis of 3-Bromo-4-(dibromomethyl)pyridine typically involves the bromination of 4-methylpyridine. The process includes:

  • Bromination: 4-Methylpyridine is reacted with bromine in the presence of a catalyst such as iron(III) bromide under controlled conditions to achieve selective bromination at the desired positions on the pyridine ring.
  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain high-purity 3-Bromo-4-(dibromomethyl)pyridine.

In industrial settings, production methods are optimized for larger-scale synthesis, often employing continuous flow reactors to ensure consistent quality and yield.

3-Bromo-4-(dibromomethyl)pyridine has several significant applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in drug development due to its biological activity.
  • Industrial Use: Employed in producing agrochemicals, dyes, and other specialty chemicals.

The interaction studies surrounding 3-Bromo-4-(dibromomethyl)pyridine focus on its reactivity with various molecular targets. The compound's mechanism of action involves forming covalent bonds with nucleophilic sites on target molecules, influenced by the electron-withdrawing effects of its bromine substituents. This property enhances its potential as an intermediate in pharmaceutical synthesis and as a reactive agent in organic chemistry.

Several compounds share structural similarities with 3-Bromo-4-(dibromomethyl)pyridine, each differing slightly in functional groups or substitution patterns. Notable similar compounds include:

  • 3-Bromo-4-methylpyridine: Lacks additional bromine atoms on the methyl group but retains similar reactivity due to the presence of one bromine atom.
  • 4-(Bromomethyl)pyridine: Contains a bromine atom on the methyl group but not on the pyridine ring itself.

Uniqueness

The uniqueness of 3-Bromo-4-(dibromomethyl)pyridine lies in its multiple bromine substituents, which significantly enhance its reactivity compared to similar compounds. This characteristic allows it to participate in a broader range of

XLogP3

3

Dates

Last modified: 08-16-2023

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